Vorasidenib was developed by Agios Pharmaceuticals and represents a class of dual inhibitors targeting both IDH1 and IDH2. These enzymes play a significant role in cellular metabolism, and their mutations are implicated in various cancers, particularly gliomas and acute myeloid leukemia. The compound is classified as an oral inhibitor and is currently in Phase I clinical trials, focusing on its application in treating gliomas and other malignancies characterized by these mutations .
The synthesis of Vorasidenib involves a series of chemical reactions that yield the final product with high purity and potency. The synthetic route typically begins with the formation of a 1,2,4-triazine scaffold, which is then modified through various substitution reactions to enhance its inhibitory properties against mutant IDH enzymes.
The key steps include:
The synthetic strategy emphasizes structure-activity relationships (SAR) to refine Vorasidenib's efficacy against specific IDH mutations .
Vorasidenib has a complex molecular structure characterized by a triazine core with specific substitutions that confer its inhibitory activity. The compound's chemical formula is C17H16N6O2S, with a molecular weight of approximately 368.41 g/mol.
Key structural features include:
Crystallographic studies have provided insights into the conformation of Vorasidenib when complexed with mutant IDH enzymes, revealing critical interactions that stabilize the inhibitor within the active site .
Vorasidenib primarily functions through competitive inhibition of mutant IDH enzymes. The mechanism involves binding to the active site of the enzyme, preventing substrate conversion and thus inhibiting the production of oncometabolites like 2-hydroxyglutarate (2-HG).
Key reactions include:
These biochemical interactions have been studied extensively using various assays, including mass spectrometry and fluorescence-based methods to quantify enzyme activity in vitro .
The mechanism of action for Vorasidenib involves several steps:
Clinical studies have shown that treatment with Vorasidenib results in significant reductions in 2-HG levels in patients with IDH-mutant tumors, correlating with clinical responses observed during trials .
Vorasidenib exhibits several notable physical and chemical properties:
Further physicochemical characterization has been conducted to assess parameters such as permeability (Caco-2 cell transwell assays) and plasma protein binding, which are critical for understanding its pharmacokinetics .
Vorasidenib has significant applications in oncology research:
AG-881 (vorasidenib) is a first-in-class, brain-penetrant dual inhibitor targeting mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes. These mutations occur predominantly at catalytic arginine residues—IDH1-R132 and IDH2-R140/R172—converting the enzymes to gain neomorphic activity. Wild-type IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Mutant IDH, however, reduces α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) [1] [2].
X-ray crystallography studies reveal that AG-881 binds reversibly to the allosteric site of mutant IDH1/2 homodimers and heterodimers, stabilizing an inactive enzyme conformation. This binding disrupts the catalytic pocket’s affinity for α-KG and NADPH, thereby inhibiting 2-HG synthesis. AG-881’s half-maximal inhibitory concentration (IC50) is <10 nM for both IDH1R132H and IDH2R140Q mutants, demonstrating potent dual inhibition [2] [5].
AG-881-mediated suppression of mutant IDH activity reduces intracellular and intratumoral 2-HG concentrations by >97% in orthotopic glioma models. This reduction is dose-dependent and sustained, correlating with AG-881’s pharmacokinetic profile [2] [5].
Table 1: AG-881 Effects on 2-HG Levels in Preclinical and Clinical Studies
Study Model | 2-HG Reduction (%) | Exposure Duration | Detection Method |
---|---|---|---|
Orthotopic Glioma (Mouse) | >97% | 28 days | Mass Spectrometry |
Phase 1 Trial (Human) | 92–96% | 28-day cycle | MR Spectroscopy of Tumors |
IDH1R132H Cells | 94% | 72 hours | LC-MS/MS |
2-HG depletion reverses its competitive inhibition of α-KG-dependent dioxygenases. This restores normal α-KG levels, reactivating enzymes like prolyl hydroxylases (PHDs), which regulate hypoxia-inducible factor (HIF-1α) degradation. Consequently, AG-881 normalizes hypoxia signaling pathways disrupted in IDH-mutant gliomas [1] [8].
Sustained 2-HG accumulation inhibits Ten-eleven translocation (TET) DNA demethylases and Jumonji-domain histone demethylases (KDMs), leading to global hypermethylation. IDH-mutant gliomas exhibit the glioma CpG Island Methylator Phenotype (G-CIMP), associated with transcriptional silencing of differentiation genes and tumor suppressors [1] [3].
AG-881 treatment significantly reduces 5-methylcytosine (5mC) and increases 5-hydroxymethylcytosine (5hmC) levels, indicating restored TET activity. Histone methylation marks (e.g., H3K9me3 and H3K27me3) are also normalized, reversing epigenetic silencing. Key reactivated targets include:
Table 2: Epigenetic Changes Induced by AG-881 in IDH-Mutant Gliomas
Epigenetic Marker | Change with AG-881 | Functional Consequence |
---|---|---|
Global 5mC | ↓ 40–60% | Reactivation of tumor suppressors |
H3K9me3 | ↓ 55% | Chromatin relaxation |
5hmC | ↑ 3.5-fold | Restoration of DNA demethylation |
G-CIMP signature | Reversed | Loss of progenitor-like cell state |
IDH mutations induce profound metabolic rewiring beyond 2-HG production. AG-881 reverses these alterations through:
AG-881 further remodels the tumor microenvironment by reducing 2-HG-mediated immunosuppression. Lower 2-HG levels enhance T-cell infiltration and restore microglial function, though this falls beyond the strict molecular scope [7] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0